(1S)-cis-(alphaR)-cyfluthrin
Description
Classification as a Type II Pyrethroid and Structural Features
Pyrethroids are broadly categorized into two types, Type I and Type II, based on their chemical structure and the resulting toxicological effects. nih.gov Cyfluthrin (B156107) is classified as a Type II pyrethroid, a designation defined by the presence of an α-cyano group on the alcohol moiety of the molecule. coresta.orginchem.orgcrdeepjournal.org This structural feature significantly enhances its insecticidal activity compared to Type I pyrethroids, which lack this cyano group. coresta.orginchem.org The presence of the α-cyano group is also associated with a distinct toxicological syndrome in mammals. nih.gov
The chemical structure of cyfluthrin is complex, characterized by a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid esterified with an α-cyano-4-fluoro-3-phenoxybenzyl alcohol. inchem.orgnih.gov
Table 1: Key Structural Features of Cyfluthrin
| Feature | Description |
| Core Structure | Cyclopropanecarboxylate ester |
| Acid Moiety | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid |
| Alcohol Moiety | (4-fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile |
| Defining Group | α-cyano group |
| Halogenation | Dichloroethenyl group on the acid moiety and a fluorine atom on the phenoxybenzyl group |
Overview of Cyfluthrin's Isomeric Complexity
Cyfluthrin possesses three chiral centers, which results in the potential for eight stereoisomers, organized into four pairs of diastereomers. inchem.orgfao.org These diastereomeric pairs are commonly referred to as isomers I, II, III, and IV. europa.eufao.org The commercial cyfluthrin product is typically a mixture of these four diastereomer pairs in roughly equal amounts. europa.eu However, a related product, beta-cyfluthrin (B2862585), is an enriched mixture of the two most biologically active isomer pairs, II and IV. europa.euepa.gov The specific isomer under consideration here, (1S)-cis-(alphaR)-cyfluthrin, is one of the eight possible stereoisomers and is a component of diastereoisomer pair II. fao.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
86560-93-2 |
|---|---|
Molecular Formula |
C22H18Cl2FNO3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m1/s1 |
InChI Key |
QQODLKZGRKWIFG-MOXGXCLJSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Stereochemical Characterization and Advanced Synthesis of 1s Cis Alphar Cyfluthrin
Detailed Stereochemical Nomenclature and Configuration Analysis
The insecticidal efficacy of synthetic pyrethroids is intrinsically linked to their stereochemistry. Cyfluthrin (B156107), a potent and widely used insecticide, is a notable example of a chiral molecule with multiple stereoisomers, each exhibiting distinct biological activities. acs.orgnih.gov A thorough understanding of its stereochemical landscape is paramount for the development of more effective and environmentally considerate pest control agents.
Elucidation of Asymmetric Centers and Diastereomeric/Enantiomeric Relationships within Cyfluthrin
The stereoisomers of cyfluthrin can be categorized based on the relative orientation of the substituents on the cyclopropane (B1198618) ring (cis/trans) and the configuration at the α-cyano carbon (R/S). The cis isomers have the substituents on the same side of the cyclopropane ring, while the trans isomers have them on opposite sides. Each of these geometric isomers exists as a pair of enantiomers due to the chirality at the C1, C3, and α-carbon centers. The eight stereoisomers, therefore, exist as four diastereomeric pairs. acs.org
Specific Positional and Configurational Assignment of (1S)-cis-(alphaR)-Cyfluthrin
The nomenclature this compound provides a precise description of the absolute configuration at each of the three chiral centers. nih.gov
(1S, 3S)-cis: This notation specifies the configuration at the C1 and C3 positions of the cyclopropyl (B3062369) ring. The "cis" designation indicates that the substituents at these two carbons are on the same face of the ring. The "1S" and "3S" assignments are determined by the Cahn-Ingold-Prelog (CIP) priority rules.
(alphaR): This designates the configuration at the α-carbon atom of the 4-fluoro-3-phenoxyphenylacetonitrile moiety. The "R" configuration is also assigned based on the CIP priority rules.
Therefore, this compound is a single, specific enantiomer out of the eight possible stereoisomers of cyfluthrin. nih.gov It is the enantiomer of (1R)-cis-(alphaS)-cyfluthrin. nih.gov Research has shown that the insecticidal activity of cyfluthrin is not evenly distributed among its stereoisomers. In many cases, the (1R)-isomers are primarily responsible for the biological activity. drugfuture.comresearchgate.net Specifically, the 1R-cis-αS and 1R-trans-αS isomers have been identified as contributing almost all of the toxicity in the racemic mixture. researchgate.net
Table 1: Stereochemical Configurations of Cyfluthrin Isomers
| Diastereomeric Pair | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| I (cis) | (1R, 3R, αS) | (1S, 3S, αR) |
| II (cis) | (1R, 3R, αR) | (1S, 3S, αS) |
| III (trans) | (1R, 3S, αS) | (1S, 3R, αR) |
| IV (trans) | (1R, 3S, αR) | (1S, 3R, αS) |
This table is a simplified representation and other nomenclatures exist.
Stereoselective Synthesis Pathways and Enantiomeric Enrichment
Given that the insecticidal activity of cyfluthrin resides primarily in specific stereoisomers, there is significant interest in developing synthetic methods that favor the production of these active isomers. nih.govnih.govmdpi.com Such stereoselective syntheses can lead to more potent and targeted insecticides, reducing the environmental load of less active or inactive isomers.
Methodologies for Preferential Synthesis of Active Isomers
The synthesis of specific pyrethroid stereoisomers can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, and enzymatic resolutions. For instance, the synthesis of novel pyrethroids with two asymmetric centers on the cyclopropane ring has been accomplished through ring-opening reactions of commercially available chiral propylene (B89431) oxides. nih.govmdpi.com
A key step in the synthesis of cyfluthrin is the esterification of the appropriately substituted cyclopropanecarbonyl chloride with the desired cyanohydrin. google.com An improved esterification process has been developed that results in an enantiomerically enriched product. This process involves carrying out the esterification in a hydrocarbon solvent at reflux temperature without the presence of an acid acceptor. google.com This method has been shown to increase the proportion of the more insecticidally active enantiomer pairs. google.com
Process Optimization for Enhanced Isomeric Purity
Further optimization of the synthetic process is crucial to maximize the yield and purity of the desired active isomer. This can involve fine-tuning reaction conditions such as temperature, solvent, and catalyst choice. For example, in the enantiomerically enriched synthesis of cypermethrin (B145020), a related pyrethroid, the reaction temperature and the presence or absence of an acid acceptor were found to significantly influence the ratio of the resulting stereoisomers. google.com
The separation and purification of the desired isomer from a mixture of stereoisomers is also a critical step. Chiral chromatography, particularly HPLC with chiral stationary phases, is a powerful tool for this purpose, allowing for the isolation of individual enantiomers. scribd.com
Table 2: Key Synthetic Strategies for Stereoisomer Enrichment
| Strategy | Description |
|---|---|
| Chiral Starting Materials | Utilizing enantiomerically pure precursors, such as chiral epoxides, to build the desired stereochemistry into the final product. nih.govmdpi.com |
| Asymmetric Catalysis | Employing chiral catalysts to direct the reaction towards the formation of a specific stereoisomer. |
| Modified Esterification | Adjusting reaction conditions, such as the absence of an acid acceptor, during the esterification step to favor the formation of more active isomers. google.com |
| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. |
Isomerization and Epimerization Phenomena in Chemical Systems
The stereochemical integrity of pyrethroids can be compromised by isomerization and epimerization, which are processes that can alter the configuration of the chiral centers. These phenomena can occur under various conditions, such as exposure to polar solvents, heat, or light. sci-hub.redresearchgate.net
Isomerization can also occur at the C1 and C3 positions of the cyclopropane ring, leading to cis-trans isomerization. researchgate.net This has been observed during the photolysis of pyrethroids. researchgate.net Understanding these degradation pathways is essential for the formulation and storage of pyrethroid insecticides to ensure their stability and effectiveness. The isomerization of cyfluthrin enantiomers has been demonstrated to occur in methanol (B129727). researchgate.net
Methanol-Induced Isomerization of Cyfluthrin Enantiomers
Research has demonstrated that the enantiomers of cyfluthrin can undergo isomerization when exposed to methanol. researchgate.netresearchgate.net This phenomenon is significant as it can alter the enantiomeric composition of a sample, which is a critical consideration for analytical studies and for understanding the compound's environmental fate and efficacy.
The isomerization process primarily involves epimerization at the alpha-carbon of the 3-phenoxybenzyl moiety. researchgate.net Studies using gas chromatography-mass spectrometry (GC-MS) have successfully separated the four diastereomeric pairs of cyfluthrin and confirmed that isomerization of the enantiomers occurs in methanol. researchgate.netresearchgate.net This transformation is not limited to cyfluthrin; other pyrethroids, such as cypermethrin, also exhibit epimerization in the presence of alcohols. acs.org
The rate and extent of this isomerization can be influenced by several factors. For the related pyrethroid cypermethrin, studies have shown that the epimerization rate is affected by the type of alcohol and the presence of water. For instance, epimerization was found to be most rapid in ethanol. acs.org In methanol, the presence of water was found to generally increase the rate of epimerization for cypermethrin stereoisomers. acs.org This suggests that similar factors could influence the stability of cyfluthrin isomers in alcoholic solutions.
The following table summarizes the key findings regarding methanol-induced isomerization.
| Parameter | Observation | Source |
| Phenomenon | Isomerization of cyfluthrin enantiomers. | researchgate.netresearchgate.net |
| Solvent | Occurs in methanol. | researchgate.netresearchgate.net |
| Mechanism | Epimerization at the asymmetric carbon in the benzyl (B1604629) moiety. | researchgate.net |
| Analytical Evidence | Confirmed by GC-MS analysis showing separation of diastereoisomers and their transformation. | researchgate.netresearchgate.net |
| Analogous Compounds | Cypermethrin also undergoes rapid epimerization in primary alcohols like methanol and ethanol. | acs.org |
Epimerization of β-Cyfluthrin in Specific Conditions
β-cyfluthrin, an enriched isomeric mixture of cyfluthrin, is known to be configurationally unstable under certain conditions, leading to epimerization. This process involves the interconversion of diastereomers.
During analysis using high-performance liquid chromatography (HPLC), it was observed that the biologically active isomers of β-cyfluthrin could partially isomerize into their inactive counterparts when dissolved in methanol or methanol-water mixtures. scribd.com This highlights the importance of solvent choice and conditions during analytical procedures to maintain the isomeric integrity of the sample.
Epimerization of β-cyfluthrin is not restricted to laboratory solvents. Studies on its degradation in alkaline soil have shown that isomerization occurs between diastereomers. nih.gov In these soil studies, the trans-diastereomer was observed to degrade faster than the cis-diastereomer, and significant enantioselectivity was noted over a 30-day incubation period. nih.gov
Furthermore, hydrolysis studies have indicated that β-cyfluthrin undergoes epimerization over time, eventually reaching the same isomeric ratio as standard cyfluthrin. fao.org The rate of hydrolysis and, by extension, epimerization is pH-dependent, being stable at pH 5 but degrading rapidly at pH 9. fao.org
The table below details the conditions under which the epimerization of β-cyfluthrin has been observed.
| Condition | Observation | Consequence | Source |
| Analytical Solvents | Partial isomerization of active β-cyfluthrin isomers into inactive isomers. | Potential for inaccurate quantification of active ingredients. | scribd.com |
| (Methanol, Methanol-Water) | |||
| Alkaline Soil | Configurational instability leading to isomerization between diastereomers. | Alters the stereochemical composition in the environment. | nih.gov |
| Hydrolysis | Epimerization occurs over time, leading to an isomer ratio identical to cyfluthrin. | Affects the long-term isomeric profile of the compound in aqueous environments. | fao.org |
| (pH-dependent) |
Exploration of Secondary Neurotoxic Mechanisms
While the primary mechanism of cyfluthrin's action is the modulation of voltage-sensitive sodium channels, research suggests that Type II pyrethroids may also exert effects through other, secondary neurotoxic pathways. inchem.orgwho.int
There is evidence that Type II pyrethroids may interact with the GABA (gamma-aminobutyric acid) system. inchem.orgwho.int GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors control chloride ion channels to reduce neuronal excitability. google.com Some studies suggest that pyrethroids might antagonize GABA-mediated inhibition, which could contribute to the convulsant effects seen in poisoning, as inhibition of GABA receptors is known to cause convulsions. who.intnationbuilder.com
Additionally, the cholinergic system has been identified as another potential target. researchgate.net Some research indicates that Type II pyrethroids may interact with nicotinic acetylcholine (B1216132) receptors, potentially altering nerve communication at the synapse. inchem.orgbepls.com The effect of pyrethroids on neurotransmitter systems can be complex, exhibiting dual stimulatory or inhibitory actions. researchgate.net
Pyrethroids may also influence calcium homeostasis and neurotransmitter release. researchgate.netbepls.com Studies have shown that cyfluthrin can inhibit Ca+ ATPase, an enzyme involved in calcium transport, thereby affecting intracellular calcium concentrations. bepls.com Since calcium ions are critical for neuronal function, including the release of neurotransmitters, this represents a plausible secondary mechanism of toxicity. nationbuilder.combepls.com
Scope and Objectives of Academic Inquiry into 1s Cis Alphar Cyfluthrin
Synthesis and Characterization: Developing methods for the stereoselective synthesis and purification of (1S)-cis-(alphaR)-cyfluthrin is a fundamental first step. This is followed by its detailed characterization using analytical techniques to confirm its structure and purity.
Biological Activity Profiling: This involves detailed studies to quantify its insecticidal activity, as well as its effects on non-target organisms. This allows for a direct comparison with its more active counterparts.
Metabolic and Environmental Fate Studies: Research in this area aims to determine the pathways and rates of its degradation in various biological systems and environmental compartments. This includes identifying its metabolites and assessing their potential biological activity. oup.com
By focusing on a single, well-defined chemical entity like this compound, the scientific community can build a more complete and accurate understanding of the complex interactions of pyrethroid insecticides with biological systems and the environment.
Metabolic Transformations and Biotransformation Pathways in Non Human Organisms
Enzymatic Hydrolysis and Oxidative Metabolism
The initial and most critical steps in the biotransformation of cyfluthrin (B156107) isomers involve the cleavage of the ester linkage and oxidative modifications, primarily catalyzed by two major enzyme superfamilies: esterases and cytochrome P450 monooxygenases.
Role of Esterases in Stereoselective Cleavage (cis vs. trans isomers)
Esterases, particularly carboxylesterases (CEs), play a pivotal role in the detoxification of pyrethroids by hydrolyzing the central ester bond. researchgate.netnih.gov This cleavage breaks the molecule into its corresponding carboxylic acid and alcohol moieties, which are generally less toxic and more readily excreted. researchgate.net The activity of these enzymes is a primary determinant of the metabolic fate of cyfluthrin.
Research on pyrethroids with cis/trans isomers, such as cypermethrin (B145020) and cyfluthrin, has demonstrated that the rate of enzymatic hydrolysis can be stereoselective. Studies on the degradation of β-cyfluthrin, an enriched isomeric mixture of cyfluthrin, in soil have shown that the trans-diastereomer is degraded more rapidly than the corresponding cis-diastereomer. fao.org This preference is attributed to the stereochemical configuration of the molecule, which affects how it fits into the active site of the hydrolytic enzymes. Carboxylesterases are known to exhibit substrate specificity, and the spatial arrangement of the cyclopropane (B1198618) ring and its substituents in trans isomers often allows for more efficient enzymatic cleavage compared to the more sterically hindered cis isomers. fao.orgmsstate.edu This differential rate of hydrolysis is a key factor influencing the persistence and metabolic profile of the individual isomers within an organism.
Cytochrome P450-Mediated Oxidative Pathways
Alongside hydrolysis, oxidative metabolism by cytochrome P450 (CYP) enzymes represents another major pathway for cyfluthrin biotransformation. mdpi.comresearchgate.net These enzymes are involved in a wide range of phase I metabolic reactions that introduce or expose functional groups, thereby increasing the water solubility of xenobiotics and preparing them for phase II conjugation. mdpi.com
In the case of cyfluthrin, CYP-mediated reactions can occur at several positions on the molecule. Studies in various organisms, including bacteria and rats, have confirmed the involvement of P450s in pyrethroid metabolism. mdpi.comnih.gov In some bacterial species, CYPs can even mediate the cleavage of the ester bond, a role more commonly associated with esterases. mdpi.com More typically, P450 enzymes catalyze hydroxylation reactions on both the acid and alcohol portions of the molecule. For the alcohol moiety (the fluorophenoxybenzyl portion), this often involves hydroxylation of the aromatic ring. nih.gov The acid moiety can also be a target for oxidative attack. The induction of specific CYP isozymes, such as those from the CYP1A and CYP4A subfamilies in rats exposed to cyfluthrin, indicates their significant role in its detoxification. nih.gov
Identification and Characterization of Major Metabolites
The enzymatic actions of esterases and cytochrome P450s result in a series of metabolic products. The primary metabolites are formed through the initial cleavage of the parent compound, which are then subject to further transformations and conjugation.
Formation of Ester Cleavage Products and Subsequent Transformations
The principal step in cyfluthrin metabolism is the hydrolysis of the ester bond, yielding two primary fragments. nih.govfao.org
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) : This metabolite arises from the acid portion of the molecule. It exists in cis and trans isomeric forms, corresponding to the parent isomer. epa.govnih.gov
4-fluoro-3-phenoxybenzyl alcohol : This intermediate results from the alcohol moiety. It is unstable and is rapidly oxidized, first to an aldehyde and then to the corresponding carboxylic acid. nih.gov
The primary oxidation product of the alcohol moiety is 4-fluoro-3-phenoxybenzoic acid (FPBA) . epa.govnih.gov Further oxidative metabolism, mediated by cytochrome P450 enzymes, can lead to hydroxylation of the FPBA molecule, forming metabolites such as 4'-hydroxy-3-phenoxy-4-fluorobenzoic acid . nih.gov
The major metabolic pathways and resulting products are summarized below.
| Parent Compound | Metabolic Action | Primary Metabolites | Subsequent Metabolites |
| Cyfluthrin | Ester Hydrolysis | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) | Conjugated DCCA |
| 4-fluoro-3-phenoxybenzyl alcohol | 4-fluoro-3-phenoxybenzoic acid (FPBA) | ||
| FPBA | Aromatic Hydroxylation | 4'-hydroxy-3-phenoxy-4-fluorobenzoic acid | Conjugated hydroxy-FPBA |
Conjugation Reactions and Excretion Pathways
Metabolites produced during Phase I reactions, such as DCCA and FPBA, undergo Phase II conjugation reactions. uomus.edu.iquomustansiriyah.edu.iq These processes attach small, polar endogenous molecules to the metabolites, which significantly increases their water solubility and facilitates their elimination from the body, primarily via urine. nih.govuomus.edu.iq
Common conjugation reactions for cyfluthrin metabolites include:
Glucuronidation : The hydroxyl groups on metabolites can be conjugated with glucuronic acid.
Sulfation : Sulfate conjugation is another pathway for detoxifying hydroxylated metabolites.
Amino Acid Conjugation : Carboxylic acid metabolites, like FPBA, can be conjugated with amino acids. In rats, a significant metabolite is the glycine (B1666218) conjugate, 3-phenoxy-4-fluorohippuric acid . nih.gov
Studies in rats have shown that about 60% of an administered cyfluthrin dose is eliminated in the urine in conjugated forms. nih.gov The major conjugated metabolite identified was derived from 4'-hydroxy-3-phenoxyfluorobenzoic acid, accounting for a substantial portion of the excreted radiolabel. nih.gov These conjugated products are readily cleared from the body, preventing the accumulation of the parent compound and its intermediate metabolites. orst.edu
Stereochemical Influence on Metabolic Rates and Fates
The stereochemistry of the cyfluthrin molecule, which has multiple chiral centers and can exist as eight different stereoisomers, profoundly influences its metabolic fate. inchem.org As previously noted, esterases often exhibit stereoselectivity, preferentially hydrolyzing trans-isomers over cis-isomers. fao.org This leads to different metabolic rates for different diastereomers.
The ratio of metabolites excreted can reflect this stereoselectivity. For instance, human studies have reported a higher proportion of trans-DCCA relative to cis-DCCA in urine, which may be a consequence of the differential metabolism of the corresponding parent isomers. nih.gov Furthermore, isomerization between diastereomers can occur during the degradation process, further complicating the metabolic profile. fao.org Cytochrome P450 enzymes can also exhibit stereoselectivity in their oxidative reactions, potentially leading to different hydroxylation patterns and rates depending on the specific isomer. This stereochemical influence means that the biological activity and persistence of a technical mixture of cyfluthrin are dependent on the metabolic fate of each individual stereoisomer.
Impact on Bioaccumulation Profiles in Non-Target Organisms
The potential for (1S)-cis-(alphaR)-cyfluthrin to accumulate in the tissues of non-target organisms is a key consideration for its ecological risk profile. Bioaccumulation is governed by the interplay of uptake, metabolism, and elimination, all of which can be enantioselective processes. Due to its high lipophilicity (log Kow > 6), cyfluthrin has a high potential for bioconcentration in aquatic organisms fao.org.
A study submitted to the U.S. Environmental Protection Agency (EPA) determined a maximum Bioconcentration Factor (BCF) of 854 for cyfluthrin (as a mixture) in whole fish, with the parent compound being the primary residue found in the tissues. The study also noted a moderate rate of depuration, with elimination occurring within approximately three days epa.gov.
While specific bioaccumulation data for the isolated this compound enantiomer is not available, research on related pyrethroids strongly indicates that stereochemistry plays a crucial role. Enantiomers of a chiral pesticide can exhibit different rates of uptake and metabolic clearance, leading to the preferential accumulation of the more slowly metabolized isomer pnas.org. For instance, enantioselective bioaccumulation of other pyrethroids like alpha-cypermethrin (B165848) has been observed in earthworms researchgate.net.
Table 2: Bioaccumulation and Depuration Data for Cyfluthrin in Fish
| Parameter | Organism | Value | Key Finding |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Fish (Whole Body) | 854x | Indicates a high potential for bioaccumulation from water. |
| Depuration Time | Fish | ≤ 3 days | Suggests moderate to rapid elimination from tissues once exposure ceases. |
| Major Residue | Fish | Parent Cyfluthrin | Metabolism to other compounds within the fish tissue is not the dominant clearance pathway. |
Data is for the cyfluthrin isomer mixture as reported by the U.S. EPA epa.gov.
Environmental Fate and Isomer Specific Degradation Dynamics
Photodegradation Processes in Aquatic and Terrestrial Environments
Photodegradation is a significant pathway for the dissipation of cyfluthrin (B156107) in the environment, occurring on soil surfaces and in water.
In aqueous solutions, cyfluthrin undergoes photolysis with a reported experimental half-life of approximately 16 hours when exposed to light with wavelengths greater than 290 nm. nih.gov Another study using natural sunlight determined the aqueous photolysis half-life at pH 5 to be 4.5 days based on linear degradation, and 0.7 days based on a nonlinear model. epa.gov On soil surfaces, the photodegradation half-life of cyfluthrin is also relatively short, estimated to be between 48 and 72 hours. fao.orgepa.gov One study observed a biphasic decomposition in irradiated soil with half-lives of 2.1 and 6.6 days. fao.org The rate of photodegradation can be influenced by environmental factors such as the presence of organic matter in the soil. piat.org.nz The primary degradation products of aqueous photolysis include 4-fluoro-3-phenoxybenzoic acid (FPB-acid) and 4-fluoro-3-phenoxybenzaldehyde (B1330021) (FPB-ald). epa.gov
| Environment | pH | Light Source | Half-Life | Reference |
|---|---|---|---|---|
| Aqueous Solution | Not Specified | >290 nm | 16 hours | nih.gov |
| Aqueous Solution | 5 | Natural Sunlight | 4.5 days (linear) / 0.7 days (nonlinear) | epa.gov |
| Soil Surface | Not Specified | Not Specified | 48 - 72 hours | fao.orgepa.gov |
| Irradiated Soil | Not Specified | Not Specified | 2.1 and 6.6 days (biphasic) | fao.org |
Exposure to light not only degrades cyfluthrin but can also lead to isomerization among its stereoisomers. nih.gov Research has shown that significant isomerization occurs during the photolysis process. nih.gov This isomerization can happen at the chiral centers located at the 1-C and 3-C positions of the cyclopropyl (B3062369) ring, with the 3-C position showing a higher tendency for inversion. nih.gov In aqueous solutions, there is a rapid partial conversion of the isomers found in beta-cyfluthrin (B2862585) (isomers II and IV) into isomers I and III, which results in a mixture resembling the isomeric composition of cyfluthrin. europa.eu This process of photoisomerization is a critical factor in the environmental fate of cyfluthrin, as different isomers can exhibit varying levels of biological activity and toxicity.
Hydrolytic Degradation in Aqueous Media
Hydrolysis is another key abiotic process that contributes to the breakdown of cyfluthrin in water, with the rate being highly dependent on the pH of the medium.
The hydrolysis rate of cyfluthrin's four diastereomeric pairs is significantly influenced by pH. The compound is stable at a pH of 5, with no degradation observed over 35 days. fao.org At a neutral pH of 7, the half-life is estimated to be 193 days. epa.govfao.org However, under alkaline conditions at a pH of 9, hydrolysis is much more rapid, with a half-life of less than two days. epa.govfao.org The primary degradation product identified at pH 9 is FPBald, which accounted for 89% of the radioactivity in one study. fao.org
| pH | Half-Life (days) | Reference |
|---|---|---|
| 4 | 25 - 117 | nih.gov |
| 5 | Stable | epa.govfao.org |
| 7 | 11 - 20 / 193 | nih.govepa.govfao.org |
| 9 | 2.1 - 7 | nih.govepa.govepa.govfao.org |
In natural water systems, the persistence of cyfluthrin is influenced by both its hydrolytic stability and its tendency to adsorb to suspended solids and sediment. nih.gov Due to its strong adsorption to organic matter, cyfluthrin is not expected to be highly mobile in the water column. nih.gov While stable to hydrolysis in acidic and near-neutral sterile conditions, photodegradation is considered the primary degradation pathway in water. epa.gov The half-life in natural river waters with a pH of 7.7-8.3 was found to be 9 days, with the major degradation product being FPB-acid. epa.gov
Soil and Sediment Adsorption, Mobility, and Biodegradation
In terrestrial environments, the fate of cyfluthrin is largely determined by its interaction with soil and sediment particles and its susceptibility to microbial degradation.
Cyfluthrin exhibits strong adsorption to soil and sediment, which significantly limits its mobility. nih.govtandfonline.com The organic carbon partition coefficient (Koc) values for cyfluthrin have been reported to range from 56,000 to 300,000 L/kg, indicating very low mobility. tandfonline.com Due to this strong binding, cyfluthrin is not expected to leach into groundwater. epa.gov
Biodegradation in soil is a slow process. nih.gov Aerobic soil metabolism half-lives have been reported to be between 56 and 95 days. nih.govepa.gov Under anaerobic conditions, the half-life is approximately 30 days. epa.gov Studies on beta-cyfluthrin, which consists of two of the four diastereomeric pairs of cyfluthrin, have shown that the trans-diastereomer degrades faster than the corresponding cis-diastereomer in alkaline soil. nih.govfao.org Isomerization between diastereomers has also been observed during the degradation process in soil. nih.govfao.org The primary microbial degradation pathway involves the cleavage of the ester bond. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Koc (L/kg) | 3,700 - 33,913 / 56,000 - 300,000 | nih.govtandfonline.com |
| Aerobic Soil Metabolism Half-Life (days) | 56 - 95 | nih.govepa.gov |
| Anaerobic Soil Metabolism Half-Life (days) | ~30 | epa.gov |
Adsorption Characteristics and Environmental Immobility in Soils
Cyfluthrin exhibits strong adsorption to soil particles, a characteristic that significantly limits its mobility and potential for leaching into groundwater. orst.educa.govepa.govnih.gov This immobility is quantified by its high soil organic carbon-water (B12546825) partition coefficient (Koc) and soil adsorption coefficient (Kd). Experimental Koc values for cyfluthrin have been reported in the range of 3,700 to 33,913, with some studies showing values as high as 56,000 to 300,000 L/kg. nih.govresearchgate.net A high Koc value indicates a strong tendency for the chemical to bind to the organic matter in soil rather than remaining in the soil water. chemsafetypro.com
Similarly, the Freundlich adsorption coefficient (Kad), which describes the adsorption capacity of the soil, has been measured at values ranging from 12.37 for sandy loam to 15.63 for silt loam soil. epa.gov One source reports a linear Kd value of 1369 mL/g. herts.ac.uk These high adsorption coefficients classify cyfluthrin as having slight to no mobility in soil. nih.gov Consequently, residues are typically retained in the upper layers of the soil, with one study finding over 99% of residues in the top 0-5 cm of a soil column. nih.gov The primary mechanism for the off-site transport of cyfluthrin is through the erosion of soil particles to which it is adsorbed, rather than through runoff in the dissolved phase. orst.eduquora.com
Soil Adsorption Coefficients for Cyfluthrin
| Parameter | Value | Soil Type | Source |
|---|---|---|---|
| Koc | 3,700 - 33,913 | Unspecified | nih.gov |
| Koc | 1024 | Silt Loam | epa.gov |
| Koc | 2674 | Sandy | epa.gov |
| Kd (Linear) | 1369 mL/g | Unspecified | herts.ac.uk |
| Kad (Freundlich) | 12.37 | Sandy Loam | epa.gov |
| Kad (Freundlich) | 15.63 | Silt Loam | epa.gov |
Microbial and Aerobic Degradation Kinetics of cis/trans Isomers
Under aerobic conditions, cyfluthrin is moderately persistent in soil, with degradation occurring primarily through microbial activity. frontiersin.orgcdc.gov Reported aerobic soil metabolism half-lives vary, with values ranging from 56 to 63 days in loam and sandy loam soils. epa.govcdc.gov Other studies have reported half-lives of approximately 56 days and a range of 7.8 to 41.8 days for beta-cyfluthrin. orst.edunih.govquora.com A comprehensive study measuring the degradation of 11 pyrethroids in three different sediment-water systems found that first-order half-lives for cyfluthrin under aerobic conditions had a median value of 18 days, with a range from 2.9 to over 200 days. acs.orgacs.org
Numerous microorganisms capable of degrading cyfluthrin have been identified. frontiersin.org Bacterial strains from genera such as Pseudomonas, Photobacterium, Ochrobacterium, Brevibacterium, and Bacillus have demonstrated the ability to break down this insecticide. frontiersin.orgresearchgate.netnih.govcmfri.org.in For instance, the halophilic bacterium Photobacterium ganghwense was found to decompose 92.13% of cyfluthrin in a mineral medium within 120 hours. cmfri.org.in A bacterial consortium demonstrated varying half-lives for β-cyfluthrin depending on the initial concentration, ranging from 4.16 days at 0.25 mg/mL to 22.73 days at 1.0 mg/mL. nih.gov
The degradation rate of pyrethroids can be influenced by their stereochemistry. For many pyrethroids, the trans-isomers are degraded more rapidly by microbial enzymes than the corresponding cis-isomers. cdc.gov However, one study involving the strain Ochrobacterium tritici pyd-1 found that it effectively degraded both cis and trans isomers of pyrethroids at the same rate. frontiersin.org
Aerobic Degradation Half-Life of Cyfluthrin in Soil
| Half-Life (Days) | Condition | Source |
|---|---|---|
| 56 - 63 | German Loam and Sandy Loam | epa.govcdc.gov |
| ~56 | Soil with oxygen | orst.eduquora.com |
| 18 (Median) | Sediment/water systems | acs.orgacs.org |
| 7.8 - 41.8 (Beta-cyfluthrin) | Alluvial soil | nih.gov |
| 4.16 - 22.73 (Beta-cyfluthrin) | Degradation by bacterial consortium, concentration-dependent | nih.gov |
Anaerobic Degradation Pathways in Soil
The degradation of cyfluthrin also proceeds under anaerobic (oxygen-deficient) conditions, although the rate can differ from that in aerobic environments. Some studies suggest that the degradation rate is faster in the absence of oxygen, with a reported half-life of approximately 34 days in anaerobic soil, compared to around 56 days in aerobic soil. orst.eduquora.com Conversely, another source stated that anaerobic conditions did not alter the degradation rate or the resulting products when compared to aerobic conditions, citing a half-life of 56 to 63 days for both. epa.gov A third study found that degradation was slower under anaerobic conditions, with a median half-life of 70 days (ranging from 20 to over 200 days), compared to a median of 18 days under aerobic conditions. acs.org
The primary anaerobic degradation pathway involves the hydrolysis of the ester linkage, which is a key structural feature of pyrethroids. This cleavage results in the formation of two main initial products: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 4-fluoro-3-phenoxybenzoic acid. nih.govfao.org These intermediate metabolites can be further broken down by microbial communities. nih.govresearchgate.net One study noted a degradation rate of 90% over 140 days for the parent cyfluthrin compound under anaerobic conditions. nih.gov
Ecological Impact and Non Target Organism Ecotoxicology
Ecotoxicity in Aquatic Organisms
Cyfluthrin (B156107) is recognized for its high toxicity to aquatic life, a characteristic common to pyrethroid insecticides. nih.gov Its impact is observed across various species, from fish to invertebrates, often at very low concentrations.
Cyfluthrin demonstrates significant acute toxicity to fish. The 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported to be between 0.6 and 2.9 µg/L. inchem.orgorst.edu For carp (B13450389) (Cyprinus carpio), the 96-hour LC50 is 22 µg/L. inchem.org Bluegill sunfish (Lepomis macrochirus) show a 96-hour LC50 of 1.5 µg/L. inchem.org
Sublethal effects have also been documented. In a study on carp fingerlings, exposure to a sublethal concentration of 10 µg/L of cyfluthrin for 48 hours and one week resulted in a range of adverse effects. nih.govdocumentsdelivered.comresearchgate.net These included biochemical alterations, such as a decrease in total antioxidant status and changes in plasma ion levels (sodium, chloride, and phosphorous). nih.govdocumentsdelivered.com Plasma cortisol levels increased, indicating a stress response. nih.govdocumentsdelivered.com Furthermore, an increase in malondialdehyde in the brain tissue after one week suggested lipid peroxidation, pointing to an oxidative stress mechanism in addition to the known neurotoxic effects of pyrethroids. nih.gov Histopathological changes were also observed in the exposed fish. nih.govdocumentsdelivered.com
| Species | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.6 - 2.9 | inchem.orgorst.edu |
| Carp (Cyprinus carpio) | 96-h LC50 | 22 | inchem.org |
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 1.5 | inchem.org |
A notable characteristic of pyrethroid toxicity in aquatic environments is its inverse relationship with temperature. Cyfluthrin's toxicity to fish increases at cooler temperatures. inchem.org This phenomenon makes it more toxic to cold-water fish compared to warm-water species. inchem.org This temperature-dependent toxicity is an important consideration for environmental risk assessment, particularly in colder climates or during winter seasons when lower water temperatures can enhance the adverse effects of the pesticide on aquatic ecosystems. epa.gov
Aquatic invertebrates are exceptionally sensitive to cyfluthrin. The freshwater cladoceran Daphnia magna exhibits extreme sensitivity, with a reported LC50 of 0.14 nanograms per liter (ng/L). orst.edu Other invertebrates, such as the estuarine mysid shrimp, are also highly susceptible, with a 96-hour LC50 of 2.42 ng/L. orst.edu This high level of toxicity underscores the potential for cyfluthrin to disrupt aquatic food webs by impacting foundational invertebrate populations.
While specific studies on the locomotor effects of the (1S)-cis-(alphaR)-cyfluthrin isomer in zebrafish (Danio rerio) are limited, research on cyfluthrin and other pyrethroids indicates that these compounds can significantly affect neurobehavior. In a study examining the combined effects of chlorpyrifos (B1668852) and cyfluthrin, the mixture significantly reduced the total swimming distance and mean velocity of larval zebrafish. nih.gov
Research on other chiral pyrethroids, such as bifenthrin (B131952), has demonstrated enantiomer-specific effects on zebrafish. One enantiomer (1R-BF) was found to be more developmentally toxic and had a more pronounced impact on locomotor activity, reducing the larvae's sensitivity to changes in light conditions. nih.gov This suggests that different stereoisomers of a pyrethroid can have varying degrees of toxicity and behavioral effects. This principle of stereoisomer-specific activity is critical, as the biological activity of cyfluthrin is primarily attributed to specific isomers within the technical mixture.
Terrestrial Invertebrate Ecotoxicity
The impact of cyfluthrin extends to terrestrial ecosystems, affecting soil-dwelling organisms that are vital for soil health and fertility.
The earthworm Eisenia fetida is a standard model organism for soil toxicity studies. Research on the effects of cyfluthrin on E. fetida has revealed impacts on multiple endpoints. nih.gov
Mortality : In acute toxicity tests, cyfluthrin was classified as moderately toxic in a 72-hour filter paper contact test and having low toxicity in a 14-day soil test. nih.gov
Growth and Reproduction : Chronic exposure over eight weeks in cyfluthrin-polluted soil led to growth inhibition. nih.gov Reproductive output was also negatively affected, with cocoon production and hatching being inhibited at concentrations ranging from 20-60 mg/kg of soil. nih.gov
Enzyme Activities : Sublethal exposure to cyfluthrin induced significant changes in the activity of enzymes related to detoxification and oxidative stress. The activities of catalase (CAT) and glutathione (B108866) S-transferase (GST) were initially stimulated at lower concentrations (5-20 mg/kg) but were reduced at higher concentrations (30-60 mg/kg). nih.gov Peroxidase (POD) activity increased by 26-102% in the early stages of exposure. nih.gov The activity of ethoxyresorufin-O-deethylase (EROD), an enzyme involved in detoxification, increased by 29-335% after three days of exposure. nih.gov These varied enzymatic responses highlight the complex physiological stress imposed by cyfluthrin on soil organisms. nih.gov
| Endpoint | Observation | Concentration | Reference |
|---|---|---|---|
| Acute Mortality (14-day soil test) | Low toxicity | Not specified | nih.gov |
| Growth | Inhibited | Not specified (8-week exposure) | nih.gov |
| Reproduction (cocoon production and hatching) | Inhibited | 20-60 mg/kg | nih.gov |
| Catalase (CAT) and Glutathione S-transferase (GST) Activity | Increased, then decreased | 5-20 mg/kg (increase), 30-60 mg/kg (decrease) | nih.gov |
| Peroxidase (POD) Activity | Increased by 26-102% | Not specified (early period) | nih.gov |
| Ethoxyresorufin-O-deethylase (EROD) Activity | Increased by 29-335% | Not specified (after 3 days) | nih.gov |
Avian and Domestic Animal Ecotoxicity Studies
While generally considered to have lower toxicity to vertebrate species compared to insects, studies reveal that the acute toxicity of cyfluthrin isomers can vary significantly among different bird and mammal species. This variability highlights the importance of species-specific assessments in determining ecological risk.
Comparative Analysis of Toxicity Levels
Avian Toxicity: Research into the acute oral toxicity of formulated beta-cyfluthrin (B2862585) has demonstrated a notable divergence in sensitivity among different bird species nih.govscispace.comnih.gov. A key study found canaries (Serinus sp.) to be substantially more sensitive than other species tested nih.govresearchgate.net. The median lethal dose (LD50) for canaries was determined to be 170 mg/kg of body weight nih.govscispace.comnih.gov. In stark contrast, the same study found significantly lower toxicity in shiny cowbirds (Molothrus bonariensis) and eared doves (Zenaida auriculata), with LD50 values of 2234 mg/kg and 2271 mg/kg, respectively nih.govscispace.com.
Historically, pyrethroids have been considered practically non-toxic to birds, with reported LD50 values for species like the bobwhite quail and Japanese quail often exceeding 2000 mg/kg fao.orgnih.gov. The pronounced sensitivity of the canary, however, suggests that broad generalizations about the low avian toxicity of these compounds may not apply to all species, particularly songbirds orst.edunih.gov.
Domestic Animal and Mammalian Toxicity: In studies involving domestic animals and laboratory mammals, cyfluthrin has been classified as moderately toxic orst.edu. Acute oral LD50 values in rats have been reported in the range of 869 to 1271 mg/kg orst.edu. Other animal studies have shown oral LD50 values of over 1000 mg/kg for sheep and rabbits, and over 100 mg/kg for dogs orst.edu. In hens, neurotoxicity studies involved doses up to 5000 mg/kg, with some hens exhibiting nerve fiber degeneration at high doses beyondpesticides.orgepa.gov. These findings indicate that while mammals and domestic fowl are generally less susceptible than insects, significant toxic effects can occur at high exposure levels beyondpesticides.org.
Table 2: Comparative Acute Oral Toxicity (LD50) of Cyfluthrin and Beta-Cyfluthrin in Avian and Domestic Animal Species
Species Common Name Compound Acute Oral LD50 (mg/kg) Serinus sp. Canary Beta-cyfluthrin 170[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIPuNIYebZayTM-gr3Q5mgEyi0hqqmB3HZvnRWxtsCIW0ZHUYKNJv29XWnekA2NXhmXEe5FSOUDuCHCyFMY9hG15bwA7eCC7-H2VHUQDkGKy_LruR9Tr6W-0VLInzqaQZhg7Znk6E4Ie9NBew%3D)][ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnQdgCd4VQdYz-vagzxE98nyxKG3LwkfiojUxjwD6wnGbKKpTYov_QUKRtLB4JGrV8NJX_ErCSlNV9lYiw2tFVGmi50njCAHUelk3W7bB6cf6_EYoOuqVODmNCBHokZvPyPVzneejkwoRLwM4udOpvAjsWxaaJLvU_hbx8z86mVyowuSt-ePImalFs_KPOh0O7Q949o8YN1hUxk5L7PpU%3D)] Molothrus bonariensis Shiny Cowbird Beta-cyfluthrin 2234[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIPuNIYebZayTM-gr3Q5mgEyi0hqqmB3HZvnRWxtsCIW0ZHUYKNJv29XWnekA2NXhmXEe5FSOUDuCHCyFMY9hG15bwA7eCC7-H2VHUQDkGKy_LruR9Tr6W-0VLInzqaQZhg7Znk6E4Ie9NBew%3D)][ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnQdgCd4VQdYz-vagzxE98nyxKG3LwkfiojUxjwD6wnGbKKpTYov_QUKRtLB4JGrV8NJX_ErCSlNV9lYiw2tFVGmi50njCAHUelk3W7bB6cf6_EYoOuqVODmNCBHokZvPyPVzneejkwoRLwM4udOpvAjsWxaaJLvU_hbx8z86mVyowuSt-ePImalFs_KPOh0O7Q949o8YN1hUxk5L7PpU%3D)] Zenaida auriculata Eared Dove Beta-cyfluthrin 2271[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIPuNIYebZayTM-gr3Q5mgEyi0hqqmB3HZvnRWxtsCIW0ZHUYKNJv29XWnekA2NXhmXEe5FSOUDuCHCyFMY9hG15bwA7eCC7-H2VHUQDkGKy_LruR9Tr6W-0VLInzqaQZhg7Znk6E4Ie9NBew%3D)][ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnQdgCd4VQdYz-vagzxE98nyxKG3LwkfiojUxjwD6wnGbKKpTYov_QUKRtLB4JGrV8NJX_ErCSlNV9lYiw2tFVGmi50njCAHUelk3W7bB6cf6_EYoOuqVODmNCBHokZvPyPVzneejkwoRLwM4udOpvAjsWxaaJLvU_hbx8z86mVyowuSt-ePImalFs_KPOh0O7Q949o8YN1hUxk5L7PpU%3D)] Colinus virginianus Bobwhite Quail Cyfluthrin >2000[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)] Anas platyrhynchos Mallard Duck Cyfluthrin >5000 (subacute)[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)] Gallus gallus domesticus Hen (Chicken) Cyfluthrin 4500 - >5000[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)] Rattus norvegicus Rat Cyfluthrin 869 - 1271[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)] Ovis aries Sheep Cyfluthrin >1000[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)] Canis lupus familiaris Dog Cyfluthrin >100[ orst.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqW0LtsP8XmwLJ0r6r6oBkEkBsDUWPwHTT7JObSwJJ53-V6efTU2RMwBfGspEBqUhcgPUWThQazEa-ECoO5XtHHQ9xN5mYkRp9f4oLQOodgY-El9yju_fFjEHxu_PVipbBPmBRnw%3D%3D)]
Table of Mentioned Compounds
Insecticide Resistance Development: Molecular and Biochemical Mechanisms
Target-Site Resistance Mechanisms
Target-site resistance involves alterations in the specific protein that the insecticide binds to, reducing its sensitivity to the toxicant. For pyrethroid insecticides, the primary target is the voltage-sensitive sodium channel (VGSC) in the insect's nervous system.
Pyrethroids exert their insecticidal effect by binding to the VGSCs, which are crucial for the propagation of nerve impulses. nih.gov This binding action prevents the channels from closing properly, leading to persistent depolarization of the nerve cell membrane, paralysis, and ultimately the death of the insect. nih.gov This rapid effect is often referred to as "knock-down." nih.gov
In resistant insect populations, this target site can be modified due to specific point mutations in the gene encoding the VGSC protein. nih.govmdpi.com This form of resistance is commonly known as knockdown resistance (kdr). nih.govnih.gov These genetic mutations result in an amino acid substitution in the channel protein, which alters its three-dimensional structure. This structural change reduces the binding affinity of pyrethroid molecules to the channel, thereby diminishing their disruptive effect. nih.gov
Several kdr-associated mutations have been identified in a wide range of insect pests. nih.gov For instance, cloning and sequencing of the VGSC gene in houseflies (Musca domestica) have revealed specific point mutations in resistant strains compared to susceptible ones. nih.gov The conservation of these mutations across different insect species highlights their fundamental role in conferring resistance to pyrethroids. nih.gov
Table 1: Common kdr Mutations in Insect Populations
| Mutation | Amino Acid Change | Associated Insect Groups |
|---|---|---|
| L1014F | Leucine to Phenylalanine | Mosquitoes, Houseflies, various crop pests |
| V410L | Valine to Leucine | Mosquitoes |
| I1016I | Isoleucine (no change) | Mosquitoes |
This table presents examples of common genetic modifications in voltage-sensitive sodium channels leading to knockdown resistance (kdr) in various insect species.
The genetic modifications of VGSCs have direct and significant implications for the efficacy of (1S)-cis-(alphaR)-cyfluthrin and other pyrethroids. When kdr mutations are present in a pest population, higher concentrations of the insecticide are required to achieve the same level of control compared to susceptible populations.
The stereochemistry of pyrethroid molecules can influence their insecticidal activity and how they interact with both normal and mutated sodium channels. Alpha-cypermethrin (B165848), a mixture of the (1R)-cis αS and (1S)-cis αR isomers, has been studied in the context of kdr resistance. nih.gov Research on Aedes aegypti mosquitoes with a specific kdr allele (410L+1016I+1534C) demonstrated significant resistance to alpha-cypermethrin. nih.gov This suggests that the presence of the (1S)-cis αR isomer in the mixture is impacted by this target-site mutation. Therefore, it can be inferred that the efficacy of pure this compound would also be compromised in insect populations carrying these or similar kdr mutations. The reduced sensitivity of the VGSC target site means that the insecticide is less effective at disrupting nerve function, allowing a greater proportion of the insect population to survive exposure.
Metabolic Resistance Mechanisms
Metabolic resistance is another major mechanism that enables insects to survive insecticide exposure. This form of resistance involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site in the nervous system. This is typically achieved through the increased activity of specific detoxification enzymes.
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govmyspecies.info In many pyrethroid-resistant insect strains, an increased production or activity of certain P450 enzymes is observed. nih.goveasletters.com This overexpression leads to a more rapid breakdown of the insecticide molecule into less toxic metabolites, which can then be more easily excreted from the insect's body. researchgate.net
The detoxification of pyrethroids by P450s often involves hydroxylation, a chemical reaction that introduces a hydroxyl group (-OH) into the insecticide molecule. researchgate.net This initial step makes the molecule more water-soluble and susceptible to further breakdown by other enzymes. Studies on various insects have shown that resistance to pyrethroids like beta-cyfluthrin (B2862585) is associated with the overexpression of P450 genes. nih.gov For example, in a resistant strain of the beetle Alphitobius diaperinus, high basal activities of cytochrome P450 monooxygenase were confirmed through enzymatic assays. nih.gov This enhanced metabolic capacity is a key factor contributing to the failure of control measures. easletters.com
While cytochrome P450s are a primary driver of metabolic resistance to pyrethroids, other enzyme systems can also contribute to detoxification. These include:
Esterases: These enzymes break down the ester bond present in most pyrethroid molecules, including this compound. nih.gov This cleavage results in two inactive metabolites. Increased esterase activity has been identified as a mechanism of pyrethroid resistance in various insect species.
Glutathione (B108866) S-transferases (GSTs): GSTs are another family of detoxification enzymes that can contribute to insecticide resistance. nih.gov They function by conjugating glutathione to the insecticide or its metabolites, which facilitates their excretion. Elevated GST activity has been observed in pyrethroid-resistant insect strains. nih.gov
The involvement of multiple enzyme systems can lead to a broad-spectrum resistance that affects not only pyrethroids but also other classes of insecticides.
Cross-Resistance Patterns and Management Strategies
The development of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides, a phenomenon known as cross-resistance. entomoljournal.com This is a significant concern in pest management as it can limit the choice of effective alternative control agents. For instance, a housefly strain selected for resistance to alpha-cypermethrin also exhibited moderate cross-resistance to cyfluthrin (B156107). mdpi.com However, cross-resistance does not always extend to different chemical classes. Studies on beta-cyfluthrin resistant cigarette beetles showed they remained highly susceptible to the neonicotinoid imidacloprid (B1192907). easletters.comesvpub.com
Effective management of insecticide resistance is essential to prolong the utility of valuable compounds like this compound. Key strategies include:
Insecticide Rotation: This involves alternating the use of insecticides with different modes of action. scienceopen.com By switching between chemical classes (e.g., pyrethroids, neonicotinoids, organophosphates), the selection pressure for any single resistance mechanism is reduced.
Use of Synergists: Synergists are chemicals that, while not necessarily insecticidal themselves, can enhance the effectiveness of an insecticide by inhibiting the insect's detoxification enzymes. Piperonyl butoxide (PBO), for example, is a well-known inhibitor of cytochrome P450s and can help overcome metabolic resistance. researchgate.net
Integrated Pest Management (IPM): IPM strategies combine various control methods, including biological control, cultural practices, and the judicious use of chemical insecticides. quora.com This holistic approach aims to minimize reliance on any single control tactic and thereby reduce the selection pressure for resistance. researchgate.net
Table 2: Insecticide Resistance Management Strategies
| Strategy | Principle | Example |
|---|---|---|
| Management by Moderation | Reduce selection pressure by limiting insecticide use. | Infrequent applications, preserving untreated refuge areas. researchgate.net |
| Management by Saturation | Overwhelm the resistance mechanism. | Using higher dosages (where appropriate and safe) to kill heterozygous resistant individuals. researchgate.net |
| Management by Multiple Attack | Use multiple control measures simultaneously or in rotation. | Rotating insecticides with different modes of action, using insecticide mixtures. scienceopen.comnih.gov |
By implementing these strategies, it is possible to mitigate the development and spread of insecticide resistance and maintain the effectiveness of important pest control tools.
Cross-Resistance within Pyrethroid Classes and to Other Insecticide Groups
Cross-resistance occurs when a genetic mutation that confers resistance to one pesticide also makes the pest resistant to other pesticides, particularly those with a similar mechanism of action. wikipedia.org This is a significant challenge in pest management, as the development of resistance to a single pyrethroid can render an entire class of insecticides less effective. A classic example is the resistance linkage between DDT and pyrethroids; both target the voltage-gated sodium channels in insects, and populations of houseflies that developed resistance to DDT in the 1950s also showed resistance to pyrethroids decades later, without prior exposure. pesticidestewardship.org
Within the pyrethroid class, the level of cross-resistance can vary depending on the specific resistance mechanism and the stereochemistry of the pyrethroid compound. nih.gov For instance, target-site mutations in the voltage-sensitive sodium channel (VSSC), known as knockdown resistance (kdr), can confer broad resistance to various pyrethroids. nih.gov Studies on the annual bluegrass weevil (Listronotus maculicollis), a significant pest on golf courses, have demonstrated significant cross-resistance. Populations with high levels of resistance to the pyrethroids bifenthrin (B131952) and λ-cyhalothrin also showed decreased susceptibility to insecticides from other chemical classes, including:
Organophosphates (chlorpyrifos) oup.com
Spinosyns (spinosad) oup.com
Neonicotinoids (clothianidin) oup.com
Oxadiazines (indoxacarb) oup.com
This phenomenon, where a pest population is resistant to two or more insecticide classes with different modes of action, is known as multiple resistance. pesticidestewardship.org It can arise when different insecticides are used sequentially, selecting for various resistance mechanisms within the same population. wikipedia.orgpesticidestewardship.org The mechanisms behind this are complex and can involve both target-site insensitivity and enhanced metabolic detoxification, where enzymes like cytochrome P450s, esterases, and glutathione S-transferases (GSTs) break down the insecticides before they can reach their target site. researchgate.netwho.int
Strategies for Resistance Management in Agricultural and Public Health Settings
The primary goal of insecticide resistance management (IRM) is to prevent or delay the development of resistance, or to regain susceptibility in populations where resistance has already emerged. croplife.org.au Effective strategies aim to minimize the selection pressure exerted by any single insecticide type. croplife.org.au
Key Strategies:
Rotation and Alternation: This is a cornerstone of IRM and involves rotating or alternating insecticides with different Modes of Action (MoA). croplife.org.au By switching between chemical classes, the selection pressure for any one resistance mechanism is reduced. A "window" approach is often recommended, where a specific MoA is used for a defined period to control a single pest generation, followed by a rotation to a different MoA for the next generation. croplife.org.au
Mixtures: Using a mixture of two or more insecticides with different MoAs in a single application can be effective. nih.gov This strategy is based on the premise that it is less likely for an individual insect to possess resistance mechanisms to both active ingredients simultaneously. nih.gov
Integrated Pest Management (IPM) and Integrated Vector Management (IVM): Both IPM in agriculture and IVM in public health advocate for a reduced reliance on chemical insecticides by incorporating a wider range of control measures. nih.gov These can include biological controls, cultural practices (e.g., crop rotation, sanitation), habitat modification, and monitoring to ensure insecticides are only applied when necessary. nih.gov
Monitoring: Regular monitoring of pest populations for resistance is crucial. researchgate.net Early detection allows for timely adjustments to control strategies before resistance becomes widespread and control failures occur.
Challenges in Different Settings:
In agricultural settings , the rapid life cycles of pests and the frequent application of insecticides can accelerate resistance development. However, there is often a wider variety of available insecticide classes, allowing for more complex rotation programs. nih.gov
In public health , particularly in vector control for diseases like malaria, the options are more limited. nih.gov Long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS) are primary tools, but there has been an over-reliance on pyrethroids. nih.govpsu.edu The long operational lifespan of these tools (e.g., LLINs are designed to last three years) makes rapid rotation of insecticides challenging. nih.gov The Global Plan for Insecticide Resistance Management (GPIRM) was developed to mitigate these challenges, advocating for strategies like combining LLINs with a non-pyrethroid for IRS. who.intnih.gov
Resistance Evolution in Aquatic Organisms
The evolution of pesticide resistance is not confined to targeted pest species. There is growing evidence that the runoff of terrestrially applied pesticides into aquatic ecosystems is a powerful selective force, driving the evolution of resistance in non-target aquatic species. baydeltalive.comnih.gov Pyrethroids are highly toxic to many aquatic invertebrates, and their presence in water and sediment, even at low concentrations resulting from agricultural and urban runoff, can lead to significant ecological impacts. scispace.comresearchgate.net
A prominent example of this phenomenon is observed in the North American freshwater amphipod, Hyalella azteca. This crustacean is widely used in ecotoxicology as an indicator species for monitoring water and sediment quality. baydeltalive.comnih.gov However, studies have revealed that wild populations of H. azteca from waterways contaminated with pyrethroids have developed high levels of resistance. baydeltalive.comsiu.edu Some wild populations have shown more than a 550-fold variation in sensitivity to pyrethroids compared to susceptible laboratory-cultured populations. nih.gov This acquired resistance in a non-target species used for environmental monitoring has significant implications, as it can mask the true toxicity of contaminated sites and compromise environmental policy decisions. baydeltalive.com
Genetic and Metabolic Basis of Resistance in Aquatic Non-Target Species
The molecular mechanisms underlying pyrethroid resistance in aquatic non-target species are analogous to those found in target insect pests, highlighting a case of parallel evolution. siu.edu
Genetic Basis:
The primary mechanism for high-level pyrethroid resistance in Hyalella azteca is target-site modification. nih.gov This involves point mutations in the gene that codes for the voltage-gated sodium channel (VGSC), the primary target of pyrethroid insecticides. nih.gov Sequencing of the VGSC gene in resistant H. azteca populations has identified several key non-synonymous amino acid substitutions that confer resistance. These mutations have arisen independently on multiple occasions across different species groups within the H. azteca complex. nih.govresearchgate.netsiu.edu
Table 1: Documented VGSC Mutations Conferring Pyrethroid Resistance in Hyalella azteca
| Original Amino Acid | Position | Substituted Amino Acid | Reference |
|---|---|---|---|
| Methionine (M) | 918 | Leucine (L) | siu.edu |
| Leucine (L) | 925 | Isoleucine (I) | baydeltalive.comsiu.edu |
Metabolic Basis:
While target-site mutations are a primary driver, metabolic changes also play a role. Gene expression analysis in resistant H. azteca suggests that at higher pyrethroid concentrations, the mode of action may shift from direct neurotoxicity to causing oxidative stress. baydeltalive.comnih.gov This indicates that resistant organisms may employ enhanced detoxification pathways to cope with the pesticide exposure, although the specific enzymes involved in aquatic crustaceans are still an area of active research. nih.gov The evolution of these resistance mechanisms demonstrates the remarkable adaptive capacity of non-target aquatic organisms to anthropogenic stressors. nih.gov
Advanced Analytical Methodologies for Stereoisomer Profiling of 1s Cis Alphar Cyfluthrin
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating the stereoisomers of cyfluthrin (B156107). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized techniques, often employing specialized columns to resolve the different isomeric forms. acs.org
Gas chromatography is a powerful tool for the analysis of thermally stable and volatile compounds like pyrethroids. For a compound like cyfluthrin with multiple chiral centers, a multi-step GC approach is often necessary. The separation of its diastereomers and enantiomers has been successfully achieved using a combination of achiral and chiral capillary columns. acs.orgnih.govresearchgate.net
A common strategy involves first separating the diastereomers on a standard, achiral column. acs.orgnih.gov For instance, an HP-5 column (a low-polarity column) has been effectively used to separate the diastereomers of cyfluthrin. acs.orgnih.govresearchgate.net Following this, the enantiomers within the separated diastereomer pairs can be resolved using a specialized enantioselective column. A beta-cyclodextrin-based chiral column, such as the BGB-172, has proven effective for separating the enantiomers of the cis-diastereomers of cyfluthrin. acs.orgnih.govresearchgate.net Notably, on this type of column, the enantiomers of the trans-diastereomers were not separated, while those of all cis-diastereomers were. acs.orgnih.govresearchgate.net This selectivity is crucial for profiling specific isomers like (1S)-cis-(alphaR)-cyfluthrin. The elution order on these columns appears to be regulated by the specific configuration of the isomer. acs.orgnih.gov
Table 1: Gas Chromatography Parameters for Cyfluthrin Isomer Separation
| Parameter | Diastereomer Separation | Enantiomer Separation |
|---|---|---|
| Column Type | HP-5 (achiral) | BGB-172 (β-cyclodextrin-based chiral) |
| Target Separation | Separation of diastereomer pairs | Separation of enantiomers within cis-diastereomers |
| Detector | Electron Capture Detector (ECD) | Electron Capture Detector (ECD) |
| Reference | acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
High-performance liquid chromatography is a highly versatile technique for chiral separations, offering the advantage of analysis at ambient temperatures, which reduces the risk of thermal degradation or epimerization. acs.org The key to separating enantiomers like this compound via HPLC is the use of a chiral stationary phase (CSP).
Pirkle-type CSPs have been successfully applied to the enantiomeric separation of cyfluthrin's isomers. nih.gov One study utilized a CSP derived from (R)-N-(3,5-dinitrobenzoyl) phenylglycine to study the separation of all eight isomers. nih.gov The composition of the mobile phase plays a critical role in achieving separation. Using hexane-alcohol mixtures, it was observed that increasing the mobile phase strength reduced the retention time of the isomers. nih.gov Furthermore, the choice of alcohol modifier significantly impacted the resolution. Secondary or tertiary alcohols, such as hexane-tert-butanol and hexane-2-propanol, were found to provide better resolution on the Pirkle-type CSP compared to primary alcohols. nih.gov Polysaccharide-based CSPs have also been employed for the enantioseparation of various pyrethroids. acs.org
Coupling a separation technique with a mass spectrometer (MS) provides both identification and quantification capabilities. Gas chromatography-mass spectrometry (GC-MS) is a widely used confirmatory method for cyfluthrin analysis. fao.orgfao.org While the chromatographic column separates the isomers, the mass spectrometer fragments the molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint for definitive identification.
For highly sensitive and selective quantification, tandem mass spectrometry (GC-MS/MS) is often employed. waters.com This technique operates in modes such as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances sensitivity. waters.com GC-MS can also be operated in selected ion monitoring (SIM) mode for accurate quantification of target residues. fao.org These coupled techniques are essential for analyzing trace levels of cyfluthrin isomers in complex matrices and have been used with validated limits of quantitation (LOQs) typically ranging from 0.01 to 0.05 mg/kg in various samples. fao.orgfao.org
Sample Preparation and Extraction Methods for Complex Matrices
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to efficiently extract the target analytes from the sample matrix while removing interfering substances that could compromise the separation and detection process. The choice of method depends heavily on the nature of the sample matrix.
A variety of methods are used to extract cyfluthrin from environmental samples, tailored to the specific properties of each matrix.
Water: For water samples, solid-phase extraction (SPE) is a common and effective technique. usgs.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the pyrethroids, which are then eluted with a small volume of an organic solvent. usgs.gov For wastewater, methods can involve liquid-liquid extraction with solvents like acetonitrile. epa.gov
Soil and Sediment: Microwave-assisted extraction (MAE) is an efficient method for extracting pyrethroids from solid matrices like soil and sediment. usgs.gov This technique uses microwave energy to heat a solvent (e.g., a dichloromethane:methanol (B129727) mixture) in contact with the sample, accelerating the extraction process. usgs.gov Traditional methods involve homogenization with organic solvents such as acetone, followed by liquid-liquid partitioning into a non-polar solvent like n-hexane. mhlw.go.jp After the initial extraction from soil or sediment, extracts often require further cleanup to remove co-extracted interferences. This can involve passing the extract through stacked graphitized carbon and alumina (B75360) SPE cartridges or using high-performance liquid chromatography with gel-permeation chromatography (HPLC-GPC). usgs.gov
Analyzing cyfluthrin in non-human biological tissues requires robust extraction and cleanup procedures due to the high lipid and protein content of these matrices. The general approach involves homogenization of the tissue with an organic solvent mixture. fao.org The choice of solvents depends on the water content and nature of the tissue. fao.org
Following the initial extraction, a liquid-liquid partition is typically performed to transfer the cyfluthrin residues into a less polar solvent. fao.org This step helps to separate the lipophilic pesticide from more polar matrix components. For example, a method for extracting a different pyrethroid from viscera involved homogenization with ethyl acetate, followed by drying the extract with anhydrous sodium sulphate. medwinpublisher.org Further cleanup is often necessary and can be achieved using techniques like column chromatography with adsorbents such as Florisil to remove remaining interferences before analysis by GC or HPLC. fao.org
Table 2: Sample Preparation and Extraction Method Performance
| Matrix | Extraction Technique | Cleanup Method | Recovery Rate (%) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|---|
| Apples | Solvent Homogenization | Not specified | 83 - 95 | 0.01 - 0.05 mg/kg | fao.org |
| Soya Bean | Methanol/HCl Extraction | Liquid-Liquid Partition, Florisil Column | Not specified | 0.01 - 0.05 mg/kg | fao.org |
| Water | Solid-Phase Extraction (SPE) | None | Not specified | 1 - 10 ng/L | usgs.gov |
| Sediment | Microwave-Assisted Extraction (MAE) | SPE, HPLC-GPC | Not specified | 1 - 5 µg/kg | usgs.gov |
Method Validation and Performance Characteristics
The validation of advanced analytical methodologies is paramount to ensure the reliability and accuracy of data generated for the stereoisomer profiling of this compound. This process involves a rigorous evaluation of several performance characteristics to demonstrate that the method is suitable for its intended purpose. Key parameters in this validation are the limits of detection (LOD) and quantification (LOQ), as well as recovery rates and reproducibility across various sample types.
Limits of Detection (LOD) and Quantification (LOQ) for Isomeric Forms
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For the stereoisomeric analysis of pyrethroids like cyfluthrin, achieving low LODs and LOQs is crucial, especially when assessing environmental samples or trace residues.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of pyrethroid isomers. When coupled with sensitive detectors such as an electron capture detector (ECD) or mass spectrometry (MS), these methods can achieve low detection limits suitable for the analysis of individual stereoisomers. For instance, a gas chromatography method coupled with an electron capture detector has been shown to have low detection limits for the analysis of cypermethrin (B145020) and cyfluthrin diastereomers and enantiomers acs.orgnih.gov.
While specific LOD and LOQ values for the individual this compound isomer are not always detailed in publicly available literature, data for closely related compounds and mixtures of cyfluthrin isomers provide a strong indication of the achievable sensitivity. For example, a validated HPLC method for β-cyfluthrin, which contains the diastereomeric pairs of which this compound is a component, demonstrated a limit of detection in the microgram per milliliter range researchgate.net. Another study reported an instrumental limit of detection for cypermethrin at 0.01 mg L-1 researchgate.net. A separate study on β-cyfluthrin reported a limit of detection of 0.4 ppb in water researchgate.net.
The following table summarizes typical LOD and LOQ values reported for the analysis of cyfluthrin and its related isomers, which are indicative of the performance expected for the specific analysis of this compound.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | β-cyfluthrin | 1.11 µg (55.5 µg mL⁻¹) | 3.702 µg | scribd.com |
| GC-MS/MS | Pyrethroid enantiomers | 4 to 49 fg | Not Specified | researchgate.net |
| HPLC | β-cyfluthrin | 0.4 ppb | Not Specified | researchgate.net |
These values underscore the high sensitivity of modern chromatographic techniques for the stereoisomer-specific analysis of pyrethroids.
Recovery Rates and Reproducibility in Diverse Matrices
Recovery studies are essential to assess the efficiency of an analytical method in extracting the target analyte from the sample matrix. Reproducibility, on the other hand, measures the consistency of the results obtained from the analysis of identical samples under varied conditions, such as by different analysts or on different days.
For the analysis of this compound, it is critical to validate the method across a range of relevant matrices, which could include environmental samples (soil, water), agricultural products, and biological tissues. The complexity of these matrices can significantly impact the extraction efficiency and, consequently, the accuracy of the quantification.
Studies on cyfluthrin and β-cyfluthrin have demonstrated good recovery rates from various matrices. For example, a study on the analysis of cyfluthrin in apples and their processed products showed recoveries ranging from 83% to 121% depending on the matrix and fortification level fao.org. In another instance, the analysis of cypermethrin in fortified pork samples yielded recoveries between 67.3% and 113.5% researchgate.net. Furthermore, a method for β-cyfluthrin in pesticide formulations reported average recoveries of 100.8% with a relative standard deviation (RSD) of 1.68% for a normal phase HPLC method, and 101.69% with an RSD of 3.25% for a reversed-phase HPLC method, indicating good accuracy and precision researchgate.net.
The reproducibility of methods for analyzing pyrethroid isomers is also a critical validation parameter. A study on the enantioselective analysis of six common pyrethroids, including cyfluthrin, reported relative standard deviations under 3%, demonstrating the method's high reproducibility researchgate.net.
The following table provides a summary of reported recovery rates and reproducibility for cyfluthrin and related compounds in various matrices, which are representative of the expected performance for the analysis of this compound.
| Matrix | Analyte | Fortification Level | Mean Recovery (%) | Reproducibility (RSD %) | Reference |
| Apples (unwashed) | Cyfluthrin | 0.01 - 0.05 mg/kg | 83 - 95 | Not Specified | fao.org |
| Apples (washed) | Cyfluthrin | 0.01 - 0.05 mg/kg | 106 - 114 | Not Specified | fao.org |
| Apple wet pomace | Cyfluthrin | 0.01 - 0.30 mg/kg | 87 - 117 | Not Specified | fao.org |
| Apple juice | Cyfluthrin | 0.01 mg/kg | 114 - 121 | Not Specified | fao.org |
| Pork muscle | Cypermethrin | 0.1 and 1 mg/kg | 67.3 - 113.5 | 6.7 - 16.8 | researchgate.net |
| Pesticide Formulations (Normal Phase) | β-cyfluthrin | Three concentration levels | 100.8 | 1.68 | researchgate.net |
| Pesticide Formulations (Reversed Phase) | β-cyfluthrin | Three concentration levels | 101.69 | 3.25 | researchgate.net |
| Various Matrices | Pyrethroid enantiomers | Not Specified | Not Specified | < 3 | researchgate.net |
These findings highlight that well-developed and validated analytical methods can achieve high recovery and reproducibility for the analysis of cyfluthrin isomers in a variety of complex samples.
Interactions with Other Chemical Agents in Environmental and Biological Contexts
Mixture Toxicity with Other Insecticides on Non-Target Organisms
The assessment of mixture toxicity is crucial as non-target organisms in agricultural and aquatic ecosystems are often exposed to a cocktail of different pesticides. The combined effect of these mixtures can differ significantly from the toxicity of the individual compounds.
While specific studies on the synergistic and antagonistic effects of (1S)-cis-(alphaR)-cyfluthrin are scarce, research on cyfluthrin (B156107) and beta-cyfluthrin (B2862585) provides some insights. The interaction between insecticides in a mixture can be influenced by the mode of action of the combined compounds and their respective ratios medicine.dp.uaresearchgate.net.
Synergistic effects often occur when one chemical inhibits the metabolic detoxification of another, leading to an amplified toxic effect. For instance, some fungicides have been shown to synergize the toxicity of pyrethroid insecticides to beneficial arthropods by inhibiting metabolic enzymes medicine.dp.uaresearchgate.net. Conversely, antagonism can occur through various mechanisms, such as competition for target sites or induction of detoxification enzymes.
It is important to note that the interaction patterns observed in target pests may not be the same for non-target organisms, which often have different physiological and metabolic characteristics.
Table 1: Hypothetical Interaction Scenarios of this compound with Other Insecticides on Non-Target Organisms
| Interacting Insecticide Class | Potential Effect on Non-Target Organisms | Theoretical Mechanism of Interaction |
| Organophosphates | Synergism | Inhibition of esterase enzymes responsible for pyrethroid detoxification. |
| Carbamates | Synergism | Similar to organophosphates, inhibition of detoxification enzymes. |
| Neonicotinoids | Variable (Synergism, Additive, or Antagonism) | Dependent on the specific compounds, ratios, and organism. |
| Other Pyrethroids | Additive or Synergistic | Similar modes of action may lead to cumulative effects on the nervous system. |
This table presents theoretical interactions based on general knowledge of insecticide toxicology and is not based on specific experimental data for this compound.
The potential for synergistic and antagonistic interactions has significant implications for environmental risk assessment. Standard risk assessment procedures often evaluate the toxicity of individual pesticides, which may not accurately reflect the risks posed by chemical mixtures in the environment nih.gov. The European Food Safety Authority (EFSA) has acknowledged the need to consider the environmental behavior of individual isomers in risk assessments, although a lack of specific data often hampers this nih.govresearchgate.net.
A comprehensive risk assessment should ideally consider the potential for mixture toxicity, taking into account the co-occurrence of different pesticides in specific environmental compartments. The high toxicity of pyrethroids to aquatic organisms and beneficial insects underscores the importance of understanding how these interactions might amplify their adverse effects europa.eunih.gov. The development of predictive models for mixture toxicity is an active area of research aimed at improving the accuracy of environmental risk assessments.
Co-Formulation Strategies and Their Impacts
Co-formulation involves combining two or more active ingredients into a single product. This strategy can offer several advantages, including a broader spectrum of pest control, management of insecticide resistance, and enhanced efficacy through synergistic interactions.
While specific co-formulations of this compound are not detailed in the available literature, a study on a formulation containing beta-cyfluthrin and the neonicotinoid insecticide imidacloprid (B1192907) provides a relevant example. This combination was tested for the control of stored-product insects nih.gov. The rationale for such a combination is to target different physiological pathways in the pest, potentially leading to a more robust and effective control.
Synergistic formulations are designed to ensure that the combined action of the active ingredients is greater than the sum of their individual effects. This can allow for lower application rates of each component, which can, in turn, reduce the environmental load and the potential for adverse effects on non-target organisms. However, it is also crucial to evaluate the toxicity of the co-formulation as a whole to non-target species, as the combination may exhibit unexpected synergistic toxicity to them as well.
Table 2: Example of a Co-Formulation Strategy Involving a Cyfluthrin Isomer Mixture
| Active Ingredient 1 | Active Ingredient 2 | Target Pests | Potential Advantage of Co-Formulation | Reference |
| Beta-cyfluthrin | Imidacloprid | Stored-product insects | Broader spectrum of activity and potential for synergistic or additive effects. | nih.gov |
This table is based on a study of beta-cyfluthrin, an enriched mixture of cyfluthrin isomers, and not specifically this compound.
Future Research Directions and Identified Research Gaps
Development of More Efficient and Environmentally Benign Stereoselective Synthesis Routes
The majority of chiral pesticides are still marketed as racemic or diastereomeric mixtures, even though the desired insecticidal activity often resides in only one or a few of the isomers acs.org. Traditional chemical synthesis of pyrethroids often results in a complex mixture of all possible isomers, requiring costly and difficult separation processes to enrich the more active forms google.com. This approach is inefficient, as it involves the production and subsequent handling of less active or inactive isomers that may contribute to non-target toxicity and environmental load without providing pest control benefits nih.gov.
A significant research gap exists in the development of scalable, cost-effective, and environmentally friendly methods for the direct synthesis of specific, highly active isomers like (1S)-cis-(alphaR)-cyfluthrin. Future research should focus on:
Asymmetric Catalysis: Exploring novel organocatalysts or transition-metal complexes that can facilitate the stereoselective formation of the cyclopropane (B1198618) ring and the ester bond, which are the key structural features of pyrethroids pharmtech.comresearchgate.net. The goal is to achieve high yields and high enantiomeric and diastereomeric purity in fewer steps.
Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes, such as lipases or esterases, that can perform highly stereoselective reactions under mild, aqueous conditions. These biocatalytic steps could be integrated into chemical synthesis pathways to create more sustainable and efficient manufacturing processes pharmtech.comresearchgate.net. Research into enzymes that can selectively hydrolyze or synthesize specific pyrethroid stereoisomers is a promising avenue researchgate.net.
Green Chemistry Principles: Designing synthesis routes that reduce the use of hazardous solvents and reagents, minimize waste, and lower energy consumption pharmtech.com. The development of a truly green synthesis for single-isomer pyrethroids remains a major challenge and a critical research objective.
Deeper Understanding of Isomer-Specific Environmental Transformation Pathways and Products
Once released into the environment, the stereoisomers of a chiral pesticide can behave differently. They may degrade at different rates, undergo chiral conversion (inversion), and form distinct transformation products acs.orgjuniperpublishers.com. Studies on beta-cyfluthrin (B2862585), an enriched mixture of active cyfluthrin (B156107) isomers, have shown that the trans-diastereomers degrade faster than the corresponding cis-diastereomers in soil nih.gov. Furthermore, the degradation process itself is enantioselective, meaning one enantiomer in a pair degrades faster than the other nih.gov. Similarly, research on permethrin (B1679614) has demonstrated that enantioselectivity occurs not only in the degradation of the parent compound but also in the formation rates of intermediate metabolites nih.gov.
However, a critical knowledge gap is the lack of detailed degradation pathways for each individual cyfluthrin stereoisomer. Most studies have been conducted on isomeric mixtures, which complicates the interpretation of the results. Future research must address this by:
Isomer-Pure Degradation Studies: Conducting controlled laboratory and field studies using individual, pure stereoisomers of cyfluthrin to map their specific degradation pathways in various environmental matrices (soil, water, sediment). This would involve identifying and quantifying the unique set of transformation products formed from each isomer.
Investigating Chiral Inversion: Determining the conditions under which less active or inactive isomers can convert into more active or toxic forms in the environment. For instance, beta-cyfluthrin has been observed to undergo isomerization in soil and partial conversion in aqueous solutions, resulting in a mixture resembling racemic cyfluthrin nih.goveuropa.eu. Understanding the mechanisms and kinetics of these transformations is crucial for predicting the long-term environmental risk.
Identifying Microbial and Abiotic Drivers: Elucidating the specific microbial enzymes or abiotic factors (e.g., pH, sunlight) that drive stereoselective degradation. This could lead to the development of bioremediation strategies tailored to remove the most persistent and toxic isomers from contaminated sites researchgate.net.
| Degradation Characteristic | Observation in Pyrethroids | Identified Research Gap for Cyfluthrin |
| Diastereoselectivity | trans-isomers of beta-cyfluthrin and permethrin degrade faster than cis-isomers in soil nih.govwho.int. | Lack of data on the degradation rates of the four individual diastereomeric pairs of cyfluthrin. |
| Enantioselectivity | Significant enantioselectivity observed during the degradation of beta-cyfluthrin in soil nih.gov. | The specific enantiomeric degradation rates for each of the eight cyfluthrin stereoisomers are unknown. |
| Isomerization/Inversion | Isomerization between diastereomers of beta-cyfluthrin observed in soil; conversion of active isomers to inactive ones in water nih.goveuropa.eu. | The precise mechanisms, rates, and environmental conditions driving the chiral inversion of cyfluthrin isomers are not well understood. |
| Transformation Products | Enantioselectivity in the formation of intermediate degradation products has been shown for permethrin nih.gov. | The full range of transformation products arising from each individual cyfluthrin stereoisomer has not been characterized. |
Elucidation of the Molecular Basis of Isomer-Specific Ecotoxicity in a Broader Range of Non-Target Species
It is well-established that pyrethroid stereoisomers exhibit significant differences in toxicity semanticscholar.orgresearchgate.net. For cyfluthrin and the related compound cypermethrin (B145020), studies have shown that nearly all the acute toxicity to aquatic invertebrates is attributable to just two of the eight isomers: (1R)-cis-αS and (1R)-trans-αS nih.govnih.gov. The other six isomers are considered essentially inactive from an acute toxicity perspective nih.govnih.gov. This profound enantioselectivity underscores the importance of evaluating risks on an isomer-specific basis. The primary mechanism of action for pyrethroids is the disruption of voltage-gated sodium channels in nerve cells mdpi.com.
The key research gap is a detailed molecular-level explanation for this dramatic difference in toxicity among isomers and an understanding of how this applies to a wider variety of non-target organisms. Future research efforts should be directed toward:
Receptor Binding Studies: Quantifying the binding affinities of all eight individual cyfluthrin stereoisomers to the voltage-gated sodium channels of various non-target organisms, including different insects (beneficial pollinators, predators), crustaceans, fish, and amphibians. This would help clarify whether toxicity differences are due to differential binding at the target site.
Investigating Secondary Toxic Mechanisms: Exploring other potential mechanisms of toxicity that may be stereoselective. Some studies suggest that pyrethroids can act as endocrine disruptors by interacting with hormone receptors, such as the androgen receptor, and this interaction may also be stereoisomer-specific researchgate.netnih.gov. The potential for cis and trans isomers to have different effects requires further investigation semanticscholar.org.
Comparative Ecotoxicology: Expanding toxicity testing beyond standard laboratory models (e.g., Daphnia magna, zebrafish) to include a more ecologically diverse range of species. Some species may have different sensitivities or metabolic capabilities that could alter the expression of isomer-specific toxicity nih.gov.
Advanced Strategies for Monitoring and Counteracting Stereoisomer-Specific Insecticide Resistance
Insects can develop resistance to pyrethroids through two primary mechanisms: target-site resistance, which involves mutations in the voltage-gated sodium channel gene (known as kdr or knockdown resistance), and metabolic resistance, where insects produce higher levels of detoxification enzymes like cytochrome P450s and esterases nih.govnih.gov. There is growing evidence that these resistance mechanisms can be stereoisomer-specific.
For instance, studies on cypermethrin isomers revealed that the higher insecticidal activity of the (S)-α-cyano isomers is not due to higher intrinsic activity at the target site, but rather to their enhanced resistance to metabolic breakdown by esterase enzymes tandfonline.com. This implies that insects may be able to effectively detoxify certain "less-resistant" isomers while succumbing to others. Similarly, different kdr mutations may confer varying levels of resistance to different pyrethroids and potentially to different isomers of the same pyrethroid nih.govresearchgate.net.
This leads to a significant research gap in understanding how resistance development is affected by the isomeric composition of applied insecticides. Future research should focus on:
Isomer-Specific Resistance Profiling: Characterizing how specific kdr mutations affect the sensitivity of sodium channels to each of the individual cyfluthrin isomers. It is plausible that a mutation could provide strong resistance against one active isomer but weaker resistance against another.
Metabolic Pathway Elucidation: Identifying the specific detoxification enzymes (e.g., P450s, esterases) responsible for metabolizing different cyfluthrin isomers in resistant insect populations. This could reveal that some isomers are more easily overcome by metabolic resistance than others researchgate.netsci-hub.box.
Resistance Management Strategies: Developing advanced strategies that leverage stereoisomer-specific properties. This could involve creating formulations with an isomeric ratio designed to overcome specific local resistance mechanisms or rotating between products with different active isomers to delay the selection of resistant populations.
| Resistance Mechanism | General Function | Identified Research Gap in Stereoisomer Specificity |
| Target-Site Resistance (kdr) | Mutations in the voltage-gated sodium channel reduce the binding affinity of the insecticide nih.govnih.gov. | Do different kdr mutations provide differential levels of protection against the various active stereoisomers of cyfluthrin? |
| Metabolic Resistance | Increased production of detoxification enzymes (P450s, esterases) that break down the insecticide before it reaches the target site nih.gov. | Are specific enzymes in resistant insects more effective at degrading certain stereoisomers over others? How does this influence the overall efficacy of an isomeric mixture? |
Innovative Analytical Techniques for Real-Time and In-Situ Isomer Profiling
The ability to accurately measure the concentration of individual stereoisomers is fundamental to all aspects of chiral pesticide research. Current state-of-the-art methods rely on laboratory-based chromatographic techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC), using chiral stationary phases to achieve separation nih.govmdpi.comnih.gov. While powerful, these methods are time-consuming, expensive, and require samples to be transported from the field to the laboratory, precluding any real-time analysis juniperpublishers.com.
The most significant gap in this area is the complete lack of validated methods for the real-time, in-situ monitoring of pesticide stereoisomers in the environment. Such technology would revolutionize environmental monitoring and risk assessment by providing immediate feedback on the fate and concentration of the most toxic and persistent isomers. Future research should prioritize the development of:
Chiral Biosensors: Designing portable biosensors that utilize biological recognition elements, such as enzymes or antibodies, that can selectively bind to a specific stereoisomer and generate a measurable signal.
Portable Spectroscopic and Mass Spectrometry Methods: Adapting advanced analytical platforms for field use. This could include developing portable mass spectrometers or novel spectroscopic techniques capable of distinguishing between chiral molecules without the need for chromatographic separation.
Advanced Separation Techniques: Improving the speed and efficiency of chiral separations through techniques like capillary electrophoresis (CE) and supercritical fluid chromatography (SFC), which offer advantages in terms of lower solvent consumption and faster analysis times compared to traditional HPLC nih.govmdpi.comjiangnan.edu.cn.
The development of these innovative analytical tools is essential to support research in all the other areas mentioned, from tracking stereoselective degradation in the field to monitoring the environmental fate of next-generation, single-isomer pesticide formulations acs.org.
Q & A
Q. What synthetic strategies ensure high stereochemical purity of (1S)-cis-(αR)-cyfluthrin?
Methodological Answer: Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution to isolate the target stereoisomer. Key steps include:
- Employing Sharpless asymmetric epoxidation or Jacobsen kinetic resolution for precursor synthesis .
- Validating stereochemical purity via -NMR coupling constants and NOESY analysis to confirm spatial arrangement .
- Referencing synthetic protocols for structurally related pyrethroids, such as permethrin derivatives, for analogous reaction conditions .
Q. Which analytical methods are optimal for quantifying (1S)-cis-(αR)-cyfluthrin in environmental matrices?
Methodological Answer: Combine extraction techniques (e.g., QuEChERS) with LC-MS/MS for detection. Critical considerations:
- Use deuterated internal standards (e.g., -cyfluthrin) to correct matrix effects .
- Validate method sensitivity via spike-recovery experiments across soil, water, and biological samples (LOQ < 0.1 ppb recommended) .
- Cross-reference EPA Method 1699 for pyrethroid analysis to ensure regulatory compliance .
Q. How does stereochemical configuration influence (1S)-cis-(αR)-cyfluthrin’s insecticidal activity?
Methodological Answer: Conduct comparative bioassays using enantiomerically pure samples:
- Test against Helicoverpa armigera larvae in dose-response experiments (e.g., topical application, LC determination) .
- Analyze sodium channel binding kinetics via voltage-clamp electrophysiology to correlate stereochemistry with target-site affinity .
- Compare results with structurally analogous compounds (e.g., β-cyfluthrin diastereomers) to establish structure-activity trends .
Q. What statistical frameworks assess bioefficacy in field trials with (1S)-cis-(αR)-cyfluthrin?
Methodological Answer: Apply Abbott’s corrected mortality formula (\text{% Control} = 100 \times (X - Y)/X), where = survival in controls and = survival in treated groups .
Q. What metabolic pathways dominate (1S)-cis-(αR)-cyfluthrin degradation in non-target organisms?
Methodological Answer: Use -radiolabeled compounds in in vitro assays:
- Identify oxidative metabolites (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid) via HPLC-UV/RI .
- Characterize esterase-mediated cleavage using liver microsomes from model species (e.g., Rattus norvegicus) .
Advanced Research Questions
Q. How can contradictory data on environmental persistence of (1S)-cis-(αR)-cyfluthrin be resolved?
Methodological Answer: Perform soil half-life () studies under controlled conditions:
- Vary organic carbon content (1–5%) and pH (4–8) to assess degradation kinetics .
- Use ANOVA with post-hoc Tukey tests to identify statistically significant matrix effects .
- Compare results with aerobic/anaerobic microbial consortium assays to isolate biotic vs. abiotic degradation .
Q. Which computational models predict sodium channel binding dynamics of (1S)-cis-(αR)-cyfluthrin?
Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
Q. What experimental designs optimize detection of stereospecific metabolites in degradation studies?
Methodological Answer: Implement chiral stationary phases (e.g., Chiralpak IA) coupled with high-resolution MS:
Q. How do enantiomeric impurities affect ecotoxicity profiles of (1S)-cis-(αR)-cyfluthrin formulations?
Methodological Answer: Conduct Daphnia magna acute toxicity assays with spiked impurities:
- Test impurity levels (0.1–5%) and measure 48-h EC values .
- Use factorial ANOVA to isolate impurity concentration vs. toxicity interactions .
Q. What orthogonal methods validate degradation kinetics under variable pH conditions?
Methodological Answer: Combine UV-Vis spectroscopy (λ = 230 nm) with -NMR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
